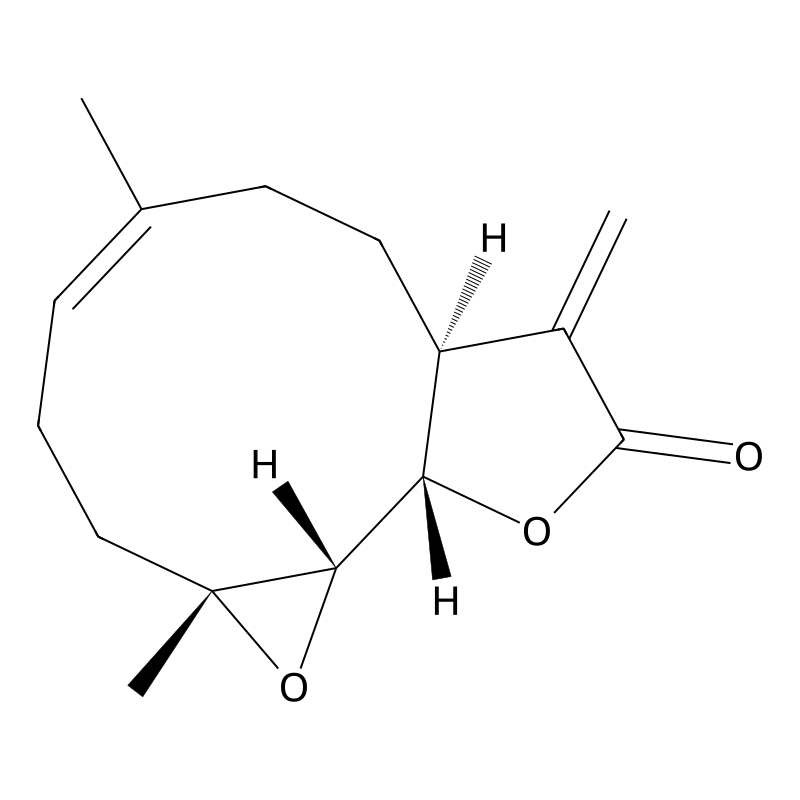

Parthenolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Parthenolide is a naturally occurring sesquiterpene lactone found in various plants, most notably the feverfew (Tanacetum parthenium) []. It has attracted significant scientific research due to its potential anti-inflammatory and anti-cancer properties [].

Anti-inflammatory Effects

Parthenolide exhibits anti-inflammatory effects by targeting specific pathways in the body's immune system. Research suggests it may suppress the production of inflammatory molecules like cytokines and chemokines []. This activity is being investigated for its potential application in managing inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease [, ].

Parthenolide is a naturally occurring sesquiterpene lactone primarily extracted from the plant Tanacetum parthenium, commonly known as feverfew. This compound is notable for its complex structure, which includes a unique epoxide group that contributes to its biological activity and chemical reactivity. Parthenolide exhibits a range of pharmacological properties, making it a subject of extensive research in medicinal chemistry and pharmacology. Its molecular formula is , and it has been identified as a potent bioactive compound with significant therapeutic potential.

Parthenolide's mechanism of action is multifaceted and still under investigation. Here are some key aspects:

- NF-κB Inhibition: Parthenolide can inhibit the activation of NF-κB, a crucial transcription factor involved in inflammatory responses. This inhibition reduces the production of pro-inflammatory molecules, leading to anti-inflammatory effects [].

- HDAC Inhibition: Parthenolide can selectively inhibit histone deacetylase 1 (HDAC1), an enzyme that regulates gene expression. This inhibition can lead to cell death (apoptosis) in cancer cells [].

- Other Mechanisms: Parthenolide may also exert its effects through other mechanisms, including modulating microtubule dynamics and inducing autophagy (cellular recycling process) in cancer cells [].

- Regioselectivity: The epoxidation can occur at different sites on the molecule, leading to the formation of regioisomeric products.

- Exothermic Nature: The reaction is highly exothermic, with energy changes ranging from 42 to 59 kcal/mol, indicating strong reactivity.

- Kinetic Control: The formation of specific epoxide products is influenced by both kinetic and thermodynamic factors, making the reaction conditions critical for desired outcomes .

Parthenolide exhibits a broad spectrum of biological activities:

- Anti-inflammatory Effects: It modulates inflammatory responses by inhibiting nuclear factor kappa B (NF-κB) signaling pathways.

- Anticancer Properties: Parthenolide has shown efficacy in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia and other malignancies. It selectively targets cancer stem cells while sparing normal cells .

- Antimicrobial Activity: Recent studies have highlighted its antibacterial properties against Gram-positive bacteria and potential antitubercular effects .

- Epigenetic Modulation: Parthenolide acts as an inhibitor of histone deacetylase 1 (HDAC1), leading to changes in gene expression associated with cell cycle regulation and apoptosis .

The synthesis of parthenolide can be achieved through several methods:

- Natural Extraction: The primary method involves extracting parthenolide from feverfew plants, where it is found in high concentrations in flowers and fruits.

- Chemical Synthesis: Various synthetic routes have been developed, including:

Parthenolide has several applications in medicine and pharmacology:

- Therapeutic Agent: Its potential as an anti-cancer and anti-inflammatory agent positions it as a candidate for drug development.

- Natural Remedy: Traditionally used for treating migraines and arthritis, parthenolide continues to be explored for its efficacy in herbal medicine .

- Research Tool: Its ability to modulate specific biological pathways makes it valuable in research settings for studying disease mechanisms and therapeutic interventions .

Research into the interactions of parthenolide with biological systems has revealed important insights:

- Protein Interactions: Parthenolide can covalently bind to cysteine residues in target proteins, which plays a crucial role in its biological activity.

- Cytokine Modulation: Studies indicate that parthenolide influences cytokine production in immune cells, suggesting its role in immune modulation .

- Microtubule Dynamics: It interferes with microtubule stability and dynamics, impacting cellular processes such as division and migration .

Several compounds share structural similarities with parthenolide, yet each exhibits unique properties:

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Costunolide | Saussurea costus | Anti-inflammatory, anticancer | Exhibits similar HDAC inhibition |

| Artemisinin | Artemisia annua | Antimalarial | Contains an endoperoxide structure |

| Lactucin | Lactuca virosa | Antimicrobial | Exhibits sedative properties |

| Sesamin | Sesamum indicum | Antioxidant, anti-inflammatory | Known for its lipid-lowering effects |

Parthenolide's distinct epoxide structure and specific biological activities set it apart from these similar compounds. Its selective targeting of cancer stem cells and unique mechanism of action further highlight its uniqueness in therapeutic applications.

The complete biosynthetic pathway of parthenolide has been successfully elucidated through a combination of molecular approaches including transcriptome sequencing, co-expression analysis, and metabolomics [1]. The parthenolide biosynthetic pathway consists of four sequential enzymatic steps that convert farnesyl diphosphate into the final sesquiterpene lactone product [1] [2].

The pathway begins with the cyclization of farnesyl diphosphate by germacrene A synthase to produce germacrene A [1] [3]. This sesquiterpene synthase-catalyzed reaction represents the committed step in sesquiterpene lactone biosynthesis and determines the carbon skeleton of the final product [3]. Germacrene A serves as the central intermediate from which various sesquiterpene lactones diverge [3] [4].

Following cyclization, germacrene A undergoes a series of three consecutive oxidations catalyzed by germacrene A oxidase [4]. This cytochrome P450 enzyme sequentially converts germacrene A to germacra-1(10),4,11(13)-trien-12-ol, then to germacra-1(10),4,11(13)-trien-12-al, and finally to germacra-1(10),4,11(13)-trien-12-oic acid [5] [4]. The oxidation occurs specifically at the C13 methyl group of the isopropenyl side chain [5].

The third step involves the hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid at the C6 position by costunolide synthase, followed by spontaneous lactonization to form costunolide [6] [7]. This cytochrome P450-mediated reaction establishes the characteristic γ-lactone ring structure that defines sesquiterpene lactones [8].

The final step in parthenolide biosynthesis is catalyzed by parthenolide synthase, which introduces an epoxide group across the C4-C5 double bond of costunolide [1] [2]. This epoxidation reaction creates the distinctive epoxide moiety that is crucial for parthenolide's biological activity [1].

Key Enzymes in Sesquiterpene Lactone Production

Germacrene A Synthase

Germacrene A synthase represents the first committed enzyme in parthenolide biosynthesis and belongs to the terpenoid synthase gene family [9]. The enzyme from feverfew, designated TpGAS, has been cloned and characterized, demonstrating approximately three-fold higher activity compared to homologous enzymes from chicory [5] [9]. The enzyme requires divalent metal ions, specifically magnesium or manganese, for catalytic activity [10].

TpGAS catalyzes the metal-mediated ionization of farnesyl diphosphate, leading to carbocation formation and subsequent cyclization to produce germacrene A [9]. The enzyme exhibits strict substrate specificity for farnesyl diphosphate and produces germacrene A as the sole product [5]. Subcellular localization studies indicate that TpGAS functions in the cytosol, consistent with the localization of the mevalonate pathway [5].

Germacrene A Oxidase

Germacrene A oxidase is a cytochrome P450 enzyme belonging to the CYP71BL subfamily that catalyzes the three-step sequential oxidation of germacrene A [4]. The enzyme has been characterized from multiple Asteraceae species, including chicory (CiGAO) and demonstrates evolutionary conservation across the family [4].

The enzyme exhibits broad substrate specificity and can oxidize non-natural substrates such as amorphadiene, converting it to artemisinic acid [4] [11]. Kinetic characterization reveals that the enzyme maintains high catalytic efficiency while demonstrating remarkable substrate plasticity [11]. The coupling efficiency between NADPH consumption and product formation varies depending on the redox partner system employed [4].

Costunolide Synthase

Costunolide synthase is a cytochrome P450 enzyme classified as CYP71BL2 that catalyzes the 6α-hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid [8] [12]. The enzyme from chicory (CiCOS) and lettuce (LsCOS) has been functionally characterized and demonstrates strict regioselectivity for C6 hydroxylation [6] [13].

The enzyme mechanism involves NADPH-dependent hydroxylation followed by spontaneous lactonization to form the characteristic γ-lactone ring of costunolide [6] [8]. Oxygen incorporation studies using 18O2 confirm that molecular oxygen serves as the source of the hydroxyl group [6]. The enzyme exhibits optimal activity under specific pH and buffer conditions, with MOPS buffer enhancing activity compared to HEPES buffer [13].

Parthenolide Synthase

Parthenolide synthase represents the terminal enzyme in the parthenolide biosynthetic pathway and belongs to the CYP71 family of cytochrome P450 enzymes [1] [14]. The enzyme from feverfew (TpPTS) catalyzes the regiospecific epoxidation of the C4-C5 double bond in costunolide to produce parthenolide [1].

Extensive protein engineering efforts have led to the development of improved variants of TpPTS with enhanced catalytic activity [14] [15]. The Y22G mutant demonstrates a 110% increase in parthenolide production compared to the wild-type enzyme [14]. The enzyme requires NADPH and molecular oxygen as cofactors and functions in the endoplasmic reticulum [14].

Recent characterization studies have revealed that TpPTS exhibits substrate promiscuity and can accept various costunolide derivatives as substrates [16]. The enzyme demonstrates strict stereoselectivity for the epoxidation reaction, producing only the naturally occurring stereoisomer of parthenolide [1].

Heterologous Reconstitution in Model Organisms

Yeast Expression Systems

Saccharomyces cerevisiae has emerged as the preferred heterologous host for parthenolide production due to its endogenous capacity for farnesyl diphosphate synthesis and cytochrome P450 expression [17] [18]. Complete reconstitution of the parthenolide biosynthetic pathway in engineered yeast strains has achieved production titers of up to 99.71 mg/L [17] [14].

Metabolic engineering strategies for enhancing parthenolide production in yeast include overexpression of upstream mevalonate pathway genes, optimization of NADPH supply, and expansion of endoplasmic reticulum capacity [17] [14]. Co-expression of HRD1 (hydroxymethyl glutaryl-coenzyme A reductase degradation protein 1) and HEM2 (aminolevulinate dehydratase) significantly improves cytochrome P450 expression and catalytic activity [14].

The conversion efficiency from costunolide to parthenolide has been enhanced from 20.4% to 51.8% through systematic enzyme engineering and optimization of expression conditions [14] [15]. Fed-batch fermentation in bioreactors enables scalable production suitable for commercial applications [17].

Plant Expression Systems

Nicotiana benthamiana serves as an excellent plant-based expression system for parthenolide biosynthesis due to its amenability to transient transformation and plant-like cellular environment [1] [2]. Complete pathway reconstitution through agro-infiltration produces up to 1.4 μg/g fresh weight of parthenolide [1] [2].

Transient co-expression of all four pathway genes (TpGAS, GAO, COS, and TpPTS) in N. benthamiana leaves results in parthenolide accumulation, predominantly as cysteine and glutathione conjugates [1] [2]. These conjugated forms retain significant biological activity while exhibiting improved water solubility [1].

Subcellular targeting strategies, particularly mitochondrial targeting of germacrene A synthase, significantly enhance sesquiterpene production compared to cytosolic targeting [5] [19]. The plant expression system enables rapid functional validation of pathway components and screening of enzyme variants [1].

Recent developments have focused on generating low-nicotine N. benthamiana lines to improve the utility of this platform for bioproduction [20] [21]. CRISPR/Cas9-mediated inactivation of berberine bridge enzyme-like proteins reduces nicotine content by three to four-fold, facilitating downstream product purification [20].

Microbial Expression Platforms

Escherichia coli serves primarily as a host for individual enzyme production and characterization rather than complete pathway reconstitution [5]. The absence of endogenous cytochrome P450 expression machinery limits its utility for sesquiterpene lactone production [5].

Recent advances in synthetic biology have enabled the development of specialized E. coli strains engineered with cytochrome P450 reductase systems for specific biotransformation reactions [22]. These systems require supplementation with appropriate electron transport partners and cofactor regeneration systems [22].

Alternative microbial hosts, including Pichia pastoris and other methylotrophic yeasts, offer advantages for cytochrome P450 expression due to their enhanced capacity for membrane protein production [23]. These systems show promise for industrial-scale production of complex sesquiterpene lactones [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Jeyamohan S, Moorthy RK, Kannan MK, Arockiam AJ. Parthenolide induces apoptosis and autophagy through the suppression of PI3K/Akt signaling pathway in cervical cancer. Biotechnol Lett. 2016 Aug;38(8):1251-60. doi: 10.1007/s10529-016-2102-7. PubMed PMID: 27099069.

3: Hartman ML, Talar B, Sztiller-Sikorska M, Nejc D, Czyz M. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-M(high) melanoma cell populations. Oncotarget. 2016 Feb 23;7(8):9026-40. doi: 10.18632/oncotarget.7030. PubMed PMID: 26824319; PubMed Central PMCID: PMC4891023.

4: Majdi M, Abdollahi MR, Maroufi A. Parthenolide accumulation and expression of genes related to parthenolide biosynthesis affected by exogenous application of methyl jasmonate and salicylic acid in Tanacetum parthenium. Plant Cell Rep. 2015 Nov;34(11):1909-18. doi: 10.1007/s00299-015-1837-2. PubMed PMID: 26183953.

5: Tsai TY, Lou SL, Cheng KS, Wong KL, Wang ML, Su TH, Chan P, Leung YM. Repressed Ca(2+) clearance in parthenolide-treated murine brain bEND.3 endothelial cells. Eur J Pharmacol. 2015 Dec 15;769:280-6. doi: 10.1016/j.ejphar.2015.11.031. PubMed PMID: 26607466.

6: Liu W, Wang X, Sun J, Yang Y, Li W, Song J. Parthenolide suppresses pancreatic cell growth by autophagy-mediated apoptosis. Onco Targets Ther. 2017 Jan 23;10:453-461. doi: 10.2147/OTT.S117250. PubMed PMID: 28176967; PubMed Central PMCID: PMC5271392.

7: Zhao AQ, Zhao JH, Zhang SQ, Pan YY, Huo XL. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Feb 5;119:99-103. doi: 10.1016/j.jpba.2015.11.039. PubMed PMID: 26678176.

8: Taleghani A, Nasseri MA, Iranshahi M. Synthesis of dual-action parthenolide prodrugs as potent anticancer agents. Bioorg Chem. 2017 Feb 1. pii: S0045-2068(16)30350-9. doi: 10.1016/j.bioorg.2017.01.020. [Epub ahead of print] PubMed PMID: 28215600.

9: Yang C, Yang QO, Kong QJ, Yuan W, Ou Yang YP. Parthenolide Induces Reactive Oxygen Species-Mediated Autophagic Cell Death in Human Osteosarcoma Cells. Cell Physiol Biochem. 2016;40(1-2):146-154. PubMed PMID: 27855364.

10: Jang YJ, Back MJ, Fu Z, Lee JH, Won JH, Ha HC, Lee HK, Jang JM, Choi JM, Kim DK. Protective effect of sesquiterpene lactone parthenolide on LPS-induced acute lung injury. Arch Pharm Res. 2016 Dec;39(12):1716-1725. doi: 10.1007/s12272-016-0716-x. PubMed PMID: 27757770.

11: Wang D, Wang H, Fu S, Cheng X, Yang F, Zhang Q, Li Y, Xue Z, Zhang L, Huang W, Yang L, Na D, Da Y, Kong Y, Zhang R. Parthenolide ameliorates Concanavalin A-induced acute hepatitis in mice and modulates the macrophages to an anti-inflammatory state. Int Immunopharmacol. 2016 Sep;38:132-8. doi: 10.1016/j.intimp.2016.05.024. PubMed PMID: 27270078.

12: Mahajan VK, Sharma V, Gupta M, Chauhan PS, Mehta KS, Garg S. Parthenium dermatitis: is parthenolide an effective choice for patch testing? Contact Dermatitis. 2014 Jun;70(6):340-3. doi: 10.1111/cod.12194. PubMed PMID: 24617958.

13: Liu Q, Manzano D, Tanić N, Pesic M, Bankovic J, Pateraki I, Ricard L, Ferrer A, de Vos R, van de Krol S, Bouwmeester H. Elucidation and in planta reconstitution of the parthenolide biosynthetic pathway. Metab Eng. 2014 May;23:145-53. doi: 10.1016/j.ymben.2014.03.005. PubMed PMID: 24704560.

14: Lu C, Wang W, Jia Y, Liu X, Tong Z, Li B. Inhibition of AMPK/autophagy potentiates parthenolide-induced apoptosis in human breast cancer cells. J Cell Biochem. 2014 Aug;115(8):1458-66. doi: 10.1002/jcb.24808. PubMed PMID: 24619908.

15: Al-Fatlawi AA, Al-Fatlawi AA, Irshad M, Rahisuddin, Ahmad A. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharm Biol. 2015 Jan;53(1):104-9. doi: 10.3109/13880209.2014.911919. PubMed PMID: 25289524.

16: de Carvalho LS, Fontes LB, Gazolla MC, Dias DD, Juliano MA, Macedo GC, Otávio do Amaral Corrêa J, Da Silva Filho AA. Parthenolide Modulates Immune Response in Cells from C57BL/6 Mice Induced with Experimental Autoimmune Encephalomyelitis. Planta Med. 2016 Dec 20. doi: 10.1055/s-0042-122783. [Epub ahead of print] PubMed PMID: 27997959.

17: Nam YJ, Lee DH, Lee MS, Lee CS. Sesquiterpene lactone parthenolide attenuates production of inflammatory mediators by suppressing the Toll-like receptor-4-mediated activation of the Akt, mTOR, and NF-κB pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):921-30. doi: 10.1007/s00210-015-1132-3. PubMed PMID: 25971793.

18: Farzadfar S, Zarinkamar F, Behmanesh M, Hojati M. Magnesium and manganese interactively modulate parthenolide accumulation and the antioxidant defense system in the leaves of Tanacetum parthenium. J Plant Physiol. 2016 Sep 1;202:10-20. doi: 10.1016/j.jplph.2016.06.017. PubMed PMID: 27450490.

19: Materazzi S, Benemei S, Fusi C, Gualdani R, De Siena G, Vastani N, Andersson DA, Trevisan G, Moncelli MR, Wei X, Dussor G, Pollastro F, Patacchini R, Appendino G, Geppetti P, Nassini R. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel. Pain. 2013 Dec;154(12):2750-8. doi: 10.1016/j.pain.2013.08.002. PubMed PMID: 23933184; PubMed Central PMCID: PMC3843982.

20: Carlisi D, D'Anneo A, Martinez R, Emanuele S, Buttitta G, Di Fiore R, Vento R, Tesoriere G, Lauricella M. The oxygen radicals involved in the toxicity induced by parthenolide in MDA-MB-231 cells. Oncol Rep. 2014 Jul;32(1):167-72. doi: 10.3892/or.2014.3212. PubMed PMID: 24859613.